molecular formula C11H19O2- B1210307 Undec-10-enoate

Undec-10-enoate

Cat. No.: B1210307
M. Wt: 183.27 g/mol
InChI Key: FRPZMMHWLSIFAZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

10-undecenoate is an undecenoate that is the conjugate base of 10-undecenoic acid. It has a role as a plant metabolite. It is a conjugate base of a 10-undecenoic acid.
Zinc Undecylenate is a natural or synthetic fungistatic fatty acid, antifungal Zinc Undecylenate is used topically in creams against fungal infections, eczemas, ringworm, and other cutaneous conditions. The zinc provides an astringent action, reducing rawness and irritation. (NCI04)

Scientific Research Applications

Micellar and Polymer Behavior

  • Association with Substrate Molecules : Poly(sodium 10-undecenoate) exhibits micelle-like characteristics in aqueous solutions and can associate with both amphiphilic and hydrophobic substrates. This property was demonstrated using electron spin resonance (ESR) measurements, highlighting the material's potential for diverse applications in chemical reactions and formulations (Sprague, Duecker, & Larrabee, 1981).

Chromatography and Separation Techniques

  • Chiral Stationary Phases : 10-Undecenoate derivatives, such as the 10-undecenoate/3,5-dimethylphenylcarbamate of cellulose, have been used in high-performance liquid chromatography. Their ability to work with a broad choice of solvents and their impact on column loadability make them valuable for specific separation processes (Franco, Minguillón, & Oliveros, 1998).

Properties

Molecular Formula

C11H19O2-

Molecular Weight

183.27 g/mol

IUPAC Name

undec-10-enoate

InChI

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2H,1,3-10H2,(H,12,13)/p-1

InChI Key

FRPZMMHWLSIFAZ-UHFFFAOYSA-M

SMILES

C=CCCCCCCCCC(=O)[O-]

Canonical SMILES

C=CCCCCCCCCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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